(2-Bromoethylidene)cyclopentane

説明

(2-Bromoethyl)cyclopentane (CAS 18928-94-4) is a brominated cyclic hydrocarbon with the molecular formula C₇H₁₃Br and a molecular weight of 177.085 g/mol . It consists of a cyclopentane ring substituted with a 2-bromoethyl group (–CH₂CH₂Br). The cyclopentane ring provides structural rigidity, while the bromine atom introduces electrophilicity, enabling participation in nucleophilic substitution (SN2) reactions . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its physical properties include moderate volatility (predicted boiling point >150°C based on structural analogs) and solubility in nonpolar solvents .

特性

CAS番号 |

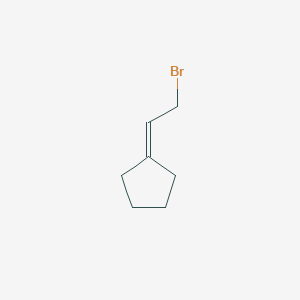

931-42-0 |

|---|---|

分子式 |

C7H11Br |

分子量 |

175.07 g/mol |

IUPAC名 |

2-bromoethylidenecyclopentane |

InChI |

InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h5H,1-4,6H2 |

InChIキー |

BQOYKRPKRYFJSK-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=CCBr)C1 |

製品の起源 |

United States |

類似化合物との比較

Bromocyclopentane (C₅H₉Br)

- Structure : Bromine directly attached to the cyclopentane ring.

- Reactivity : Allylic bromine facilitates elimination reactions (e.g., dehydrohalogenation to cyclopentene). In contrast, (2-bromoethyl)cyclopentane undergoes SN2 reactions due to its primary bromide position .

- Applications : Bromocyclopentane is a precursor for cyclopentene synthesis, while (2-bromoethyl)cyclopentane is used in alkylation reactions .

(2-Bromo-1-methoxyethyl)cyclopentane (C₈H₁₅BrO)

- Structure : Additional methoxy (–OCH₃) group adjacent to the bromine.

- Reactivity : The methoxy group increases steric hindrance, slowing SN2 kinetics compared to (2-bromoethyl)cyclopentane. It may also participate in ether-specific reactions .

- Physical Properties : Higher molecular weight (207.111 g/mol ) and lower volatility than (2-bromoethyl)cyclopentane .

1,1-Bis(2-bromoethyl)cyclopentane (C₉H₁₄Br₂)

- Structure : Two bromoethyl groups attached to the same cyclopentane carbon.

- Reactivity : Enhanced electrophilicity enables crosslinking in polymer chemistry, unlike the single-site reactivity of (2-bromoethyl)cyclopentane .

Cyclopentane Derivatives with Non-Halogen Substituents

Methylcyclopentane (C₆H₁₂)

- Structure : Methyl group (–CH₃) attached to cyclopentane.

- Reactivity : Lacks electrophilic sites; primarily undergoes combustion or free-radical halogenation. (2-Bromoethyl)cyclopentane is more reactive due to bromine .

- Applications : Methylcyclopentane is a fuel additive, whereas (2-bromoethyl)cyclopentane serves as a synthetic intermediate .

Cyclopentene (C₅H₈)

- Structure : Unsaturated cyclopentane with one double bond.

- Reactivity: Undergoes addition reactions (e.g., hydrogenation, epoxidation).

- Thermal Stability : Cyclopentene’s double bond increases ring strain, making it less thermally stable than (2-bromoethyl)cyclopentane .

Halogenated Cycloalkanes

Bromocyclohexane (C₆H₁₁Br)

- Structure : Bromine on a six-membered cyclohexane ring.

- Reactivity : Similar SN2 reactivity, but slower due to steric hindrance from the larger ring. Cyclopentane’s smaller ring in (2-bromoethyl)cyclopentane enhances reaction rates .

- Physical Properties : Higher boiling point (166°C) than (2-bromoethyl)cyclopentane due to increased molecular weight and ring size .

Chlorocyclopentane (C₅H₉Cl)

- Structure : Chlorine substituent on cyclopentane.

- Reactivity : Less reactive in SN2 due to weaker leaving group (Cl⁻ vs. Br⁻). (2-Bromoethyl)cyclopentane is preferred in synthesis requiring faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。